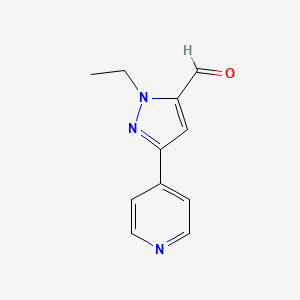
Chlorhydrate de 3-(((4-chlorophényl)thio)méthyl)azétidine
Vue d'ensemble
Description
“3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1375474-38-6 . It has a molecular weight of 218.13 . The compound is also known as CTA-091.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-chlorobenzyl)azetidine hydrochloride . The InChI code is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Mécanisme D'action
3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride acts as a nucleophile in organic reactions, attacking electrophilic centers on other molecules. In the synthesis of heterocyclic compounds, 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride acts as a source of nitrogen and sulfur, forming a five-membered ring with two nitrogen atoms and two sulfur atoms. In the synthesis of pharmaceuticals, 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride can act as a leaving group, allowing other molecules to be substituted onto the ring.
Biochemical and Physiological Effects
3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride may have anti-inflammatory and antifungal activity. In addition, 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride has been found to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and its yields are typically high. However, 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride is a toxic compound, and it should be handled with care. In addition, 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride may react with other compounds, leading to unwanted side reactions.
Orientations Futures
Future research on 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride could focus on its biochemical and physiological effects. In particular, studies could be conducted to assess its potential as an anti-inflammatory and antifungal agent. In addition, studies could be conducted to further explore its potential as an inhibitor of cancer cell growth. Finally, further research could be conducted to improve the efficiency of its synthesis and to identify potential side reactions.
Applications De Recherche Scientifique
Pharmacologie
Chlorhydrate de 3-(((4-chlorophényl)thio)méthyl)azétidine: est un composé présentant des applications potentielles en pharmacologie en raison de son caractère unique au niveau de la structure. Il pourrait être utilisé comme élément constitutif dans la synthèse de diverses molécules pharmacologiquement actives. Son groupement chlorophényle, en particulier, est une caractéristique commune dans les molécules présentant une activité sur le système nerveux central, suggérant une utilisation possible dans le développement de médicaments neurologiques .
Biochimie
En recherche biochimique, ce composé peut servir d'agent sélectif dans des études de liaison moléculaire. Le groupe thiométhyl attaché au cycle azétidine pourrait interagir avec des macromolécules biologiques, facilitant l'étude des interactions protéines-ligands et de la cinétique enzymatique .
Science des matériaux
La structure chimique du This compound indique qu'il pourrait être utilisé en science des matériaux pour la création de nouveaux polymères. Le cycle azétidine peut agir comme un monomère, polymérisant dans certaines conditions pour former des polymères présentant des propriétés uniques pour des applications industrielles .
Science environnementale
Les applications environnementales potentielles de ce composé comprennent son utilisation comme précurseur pour la synthèse de composés capables de dégrader les polluants environnementaux. Le groupe chlorophényle pourrait être impliqué dans la dégradation de molécules organiques nocives, contribuant à des processus environnementaux plus propres .
Chimie analytique
En chimie analytique, le This compound pourrait être utilisé comme standard ou réactif en chromatographie et en spectrométrie de masse. Sa signature moléculaire unique permet l'identification et la quantification précises de mélanges complexes .
Génie chimique
Le composé pourrait être utilisé en génie chimique comme intermédiaire dans la synthèse d'entités chimiques plus complexes. Ses groupes fonctionnels réactifs en font un matériau de départ polyvalent pour diverses réactions chimiques utilisées dans la production chimique industrielle à grande échelle .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKSVVDZIGVWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


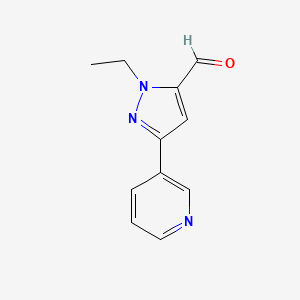
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
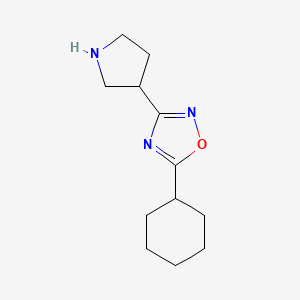
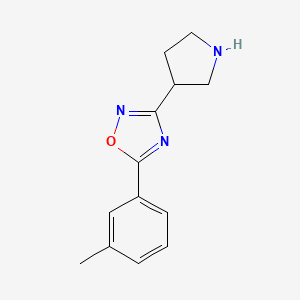
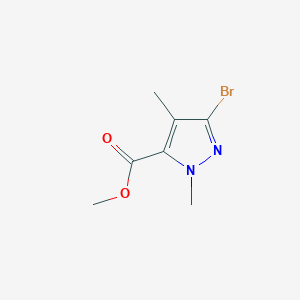
![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)



![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)

